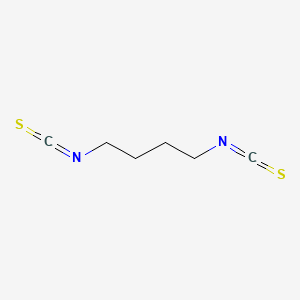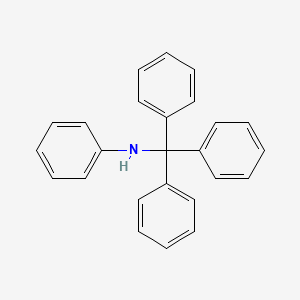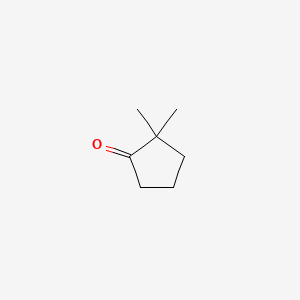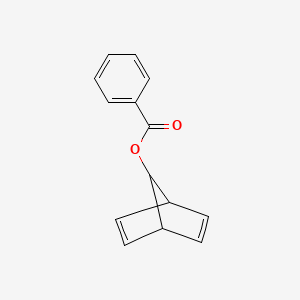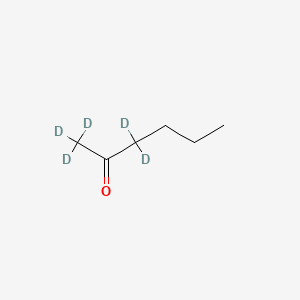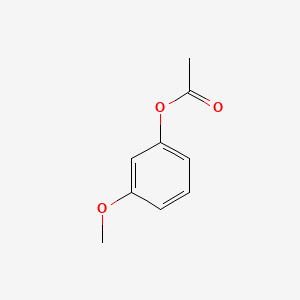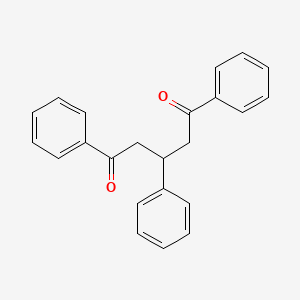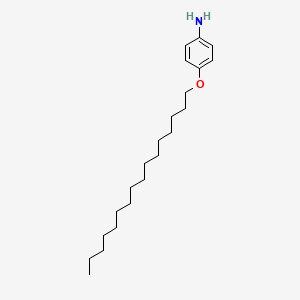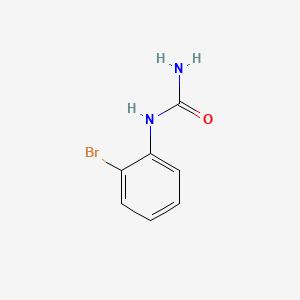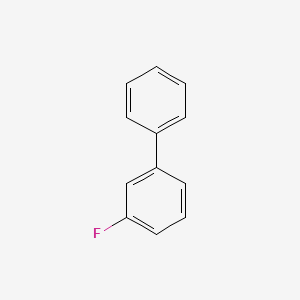
3-Fluorobiphenyl
Vue d'ensemble
Description
3-Fluorobiphenyl is an organic compound with the molecular formula C12H9F It consists of a biphenyl structure where a fluorine atom is substituted at the third position of one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Fluorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 3-bromobiphenyl with a fluorinating agent such as potassium fluoride in the presence of a catalyst like copper(I) iodide. The reaction typically occurs under elevated temperatures to facilitate the substitution of the bromine atom with a fluorine atom.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of metal catalysts and controlled reaction conditions to optimize the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated biphenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form fluorinated biphenyl alcohols.
Substitution: It participates in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as aluminum chloride or iron(III) chloride in the presence of suitable electrophiles.
Major Products:
Oxidation: Fluorinated biphenyl ketones or carboxylic acids.
Reduction: Fluorinated biphenyl alcohols.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Fluorobiphenyl has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a probe in studying biological systems due to its unique fluorine atom, which can be detected using nuclear magnetic resonance spectroscopy.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs like flurbiprofen.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-fluorobiphenyl in biological systems involves its interaction with specific molecular targets. For instance, in the case of its derivative flurbiprofen,
Propriétés
IUPAC Name |
1-fluoro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCAAFFMZODJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178336 | |
| Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-22-8 | |
| Record name | 3-Fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenyl, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of introducing a fluorine atom at the 3-position of biphenyl on the mesomorphic properties of the resulting compounds?
A1: Introducing a fluorine atom at the 3-position of biphenyl, specifically in the context of liquid crystal research, leads to intriguing changes in the compound's ability to form liquid crystal phases (mesophases). Studies on 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls [] revealed that this fluorine substitution significantly disrupts the antiparallel correlations typical in liquid crystal arrangements. This disruption generally depresses both the smectic A and nematic phase stabilities. Interestingly, the similar magnitude of these depressions suggests that the 3-fluoro substituent might inherently promote smectic character, counteracting the broadening effect it has on the molecule.
Q2: How does 3-fluorobiphenyl modification in benzoxazole derivatives affect their mesophase stability?
A2: Incorporating a this compound moiety into benzoxazole derivatives, particularly in 2-(4ʹ-alkoxy-3-fluorobiphenyl-4-yl)-benzoxazole liquid crystals (nPPF(3)Bx), presents a compelling case study in dipole moment engineering for improved mesophase stability []. These compounds, with the fluorine positioned ortho to the benzoxazole group, exhibit higher calculated dipole moments (by ~2 D) compared to analogs where fluorine is ortho to the alkoxy group. This dipole moment enhancement translates to lower melting and clearing points, resulting in wider mesophase ranges, even with varying terminal groups (polar or nonpolar). The enhanced dipole-dipole interactions also lead to a redshift in photoluminescence emissions, suggesting stronger π–π interactions between molecules.
Q3: Can you provide examples of how this compound serves as a building block in medicinal chemistry?
A3: The this compound scaffold features prominently in medicinal chemistry, often as a key structural motif in angiotensin II receptor antagonists. One notable example is BAY 10-6734, formally known as 6-n-butyl-4-methoxycarbonyl-2-oxo-1[(2'-(1H-tetrazol-5-yl)-3-fluorobiphenyl-4-yl)methyl] 1,2-dihydropyridine []. This compound demonstrated protective effects in various animal models of hypertension by blocking the angiotensin II receptor, leading to improvements in blood pressure, cardiac hypertrophy, and renal function. While the specific interaction mechanism of BAY 10-6734 with its target is not detailed in the provided abstracts, its structure highlights the utility of this compound in designing pharmacologically active compounds.
Q4: What insights into the crystal structure of this compound-4-carboxylic acid are revealed by X-ray crystallography?
A4: X-ray crystallographic analysis of 3'-fluorobiphenyl-4-carboxylic acid [, ] reveals that it crystallizes in the monoclinic space group P21/c, with four molecules per unit cell (Z=4). The molecule adopts a non-planar conformation, and the average C-C bond length within the phenyl rings is 1.389 Å. A key structural feature is the formation of dimers through strong O-H···O hydrogen bonds with a distance of 2.623 Å. These dimers further assemble into a herringbone arrangement, with fluorine atoms aligning in layers parallel to the (001) plane.
Q5: Beyond liquid crystals and pharmaceuticals, are there other applications where this compound derivatives are being explored?
A5: Indeed, the unique properties of this compound derivatives extend their utility beyond liquid crystals and pharmaceuticals. For instance, they have shown promise as building blocks for luminescent sensors. Researchers have synthesized lanthanide metal-organic frameworks (Ln-PFTA) using this compound-3′,4,5′-tricarboxylic acid (H2PFTA) as a ligand []. These Ln-PFTAs exhibit high sensitivity and selectivity towards riboflavin (RF), functioning as ratiometric fluorescent probes with a remarkably low detection limit (0.225 nM). This example showcases the potential of this compound-based materials in sensing applications, particularly for biologically relevant analytes like RF.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
